![molecular formula C12H10N2O3S B2813878 [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 1333702-40-1](/img/structure/B2813878.png)
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid is an organic compound that features an imidazole ring substituted with a formyl group at the 5-position and a phenyl group at the 1-position The sulfanyl group is attached to the 4-position of the imidazole ring, and this is further connected to an acetic acid moiety
作用机制
Target of Action
The primary targets of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid are the oxidant-antioxidant systems in the liver and kidneys . These systems play a crucial role in maintaining the balance between the production of reactive oxygen species (ROS) and their elimination, thereby protecting the body from oxidative stress .
Mode of Action
This compound interacts with its targets by suppressing free-radical lipid oxidation and oxidative protein modification processes . It also activates the antioxidant protection system in animal tissues . This interaction results in the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidant-antioxidant homeostasis . Its action leads to the suppression of free-radical processes and the peroxidation of polyunsaturated fatty acids in the body . This can significantly decrease the risk of developing diseases associated with oxidative stress .
Result of Action
The result of the compound’s action is the normalization of most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This points to the ability of compounds of this type to protect cells from damage due to free radicals .
生化分析
Biochemical Properties
The compound [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has been found to interact with various enzymes and proteins, influencing the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . It has been observed to suppress free-radical lipid oxidation and oxidative protein modification processes, and to activate the antioxidant protection system in animal tissues .
Cellular Effects
In terms of cellular effects, this compound has been found to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis . This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to normalize most parameters of the oxidant-antioxidant balance in the liver and kidneys of animals with toxic hepatitis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The phenyl group can be introduced at the 1-position of the imidazole ring through a substitution reaction using phenyl halides and a suitable base.
Formylation: The formyl group can be introduced at the 5-position of the imidazole ring using formylating agents such as Vilsmeier-Haack reagent.
Thioether Formation: The sulfanyl group can be introduced by reacting the imidazole derivative with thiol compounds under suitable conditions.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Condensation: Anhydrous conditions with a suitable catalyst for imine formation.
Major Products
Oxidation: [(5-carboxy-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid.
Reduction: [(5-hydroxymethyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid.
Substitution: Various substituted phenyl derivatives.
Condensation: Imines or hydrazones depending on the reactants used.
科学研究应用
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
相似化合物的比较
[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(5-formyl-1-phenyl-1H-imidazol-4-yl)thio]acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
[(5-formyl-1-phenyl-1H-imidazol-4-yl)oxy]acetic acid: Similar structure but with an ether linkage instead of a sulfanyl group.
[(5-formyl-1-phenyl-1H-imidazol-4-yl)amino]acetic acid: Similar structure but with an amino linkage instead of a sulfanyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(5-formyl-1-phenylimidazol-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-6-10-12(18-7-11(16)17)13-8-14(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIKLYVNRUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2813795.png)
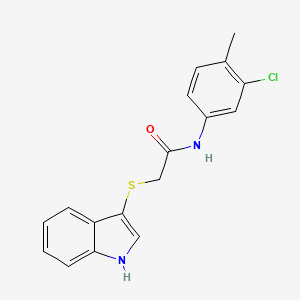
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)


![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)
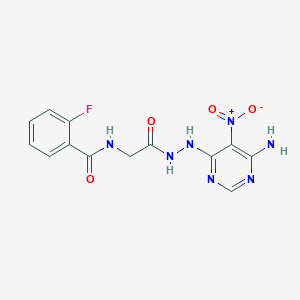
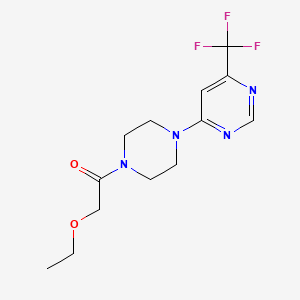
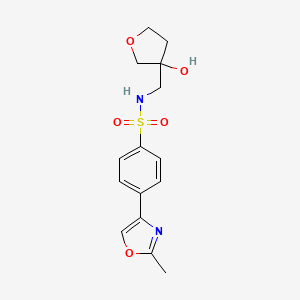
![{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2813813.png)
![tert-butyl 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2813815.png)
![4-ethyl-5-fluoro-6-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2813816.png)
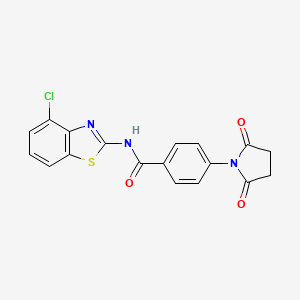
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
